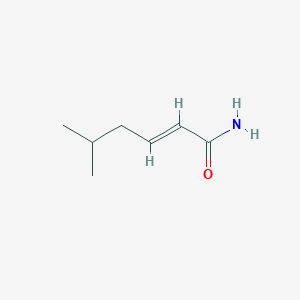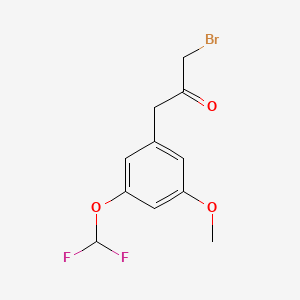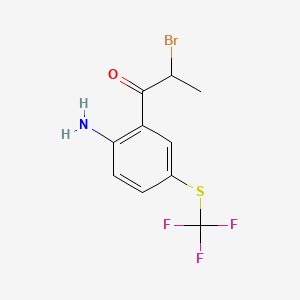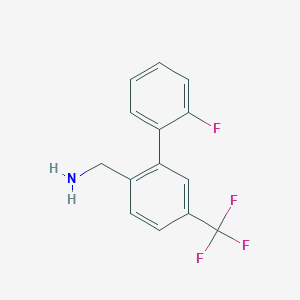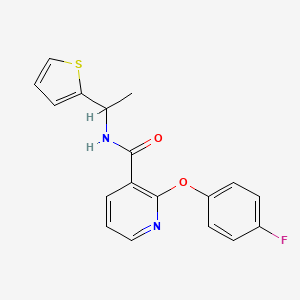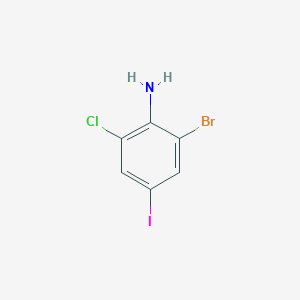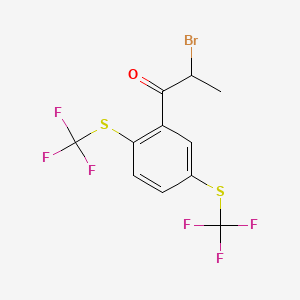![molecular formula C8H6O B14054814 Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde CAS No. 102073-01-8](/img/structure/B14054814.png)
Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde is a unique organic compound characterized by its bicyclic structure. This compound is also known as 1,3,5-Norcaratriene-7-carbaldehyde or Benzocyclopropene-7-carbaldehyde. It has a molecular formula of C8H6O and is notable for its strained ring system, which imparts interesting chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of cycloheptatriene derivatives. The reaction conditions often require the use of strong acids or bases to facilitate the ring closure.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic processes that utilize transition metals to promote the cyclization. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.
Major Products Formed
Oxidation: Bicyclo[4.1.0]hepta-1,3,5-triene-7-carboxylic acid.
Reduction: Bicyclo[4.1.0]hepta-1,3,5-triene-7-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex polycyclic compounds.
Biology: The compound’s unique structure makes it a subject of study in understanding enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde involves its interaction with various molecular targets. The aldehyde group is highly reactive, allowing the compound to form covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions. The strained ring system also contributes to its unique reactivity, enabling it to participate in ring-opening reactions and other transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohepta-1,3,5-triene: A related compound with a similar ring structure but lacking the aldehyde group.
Bicyclo[4.2.0]octa-1,3,5-triene: Another bicyclic compound with a different ring size and structure.
Benzocyclopropene: A simpler analog without the aldehyde functionality.
Uniqueness
Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde is unique due to its combination of a strained bicyclic ring system and a reactive aldehyde group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
102073-01-8 |
|---|---|
Formule moléculaire |
C8H6O |
Poids moléculaire |
118.13 g/mol |
Nom IUPAC |
bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde |
InChI |
InChI=1S/C8H6O/c9-5-8-6-3-1-2-4-7(6)8/h1-5,8H |
Clé InChI |
WXVJWTWNRDFBKT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(C2=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


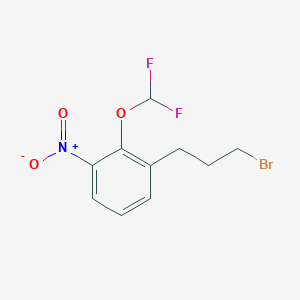

![2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan](/img/structure/B14054752.png)
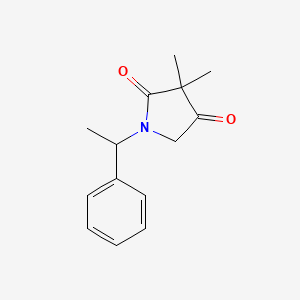
![[3-(aminomethyl)-1H-indol-1-yl]acetic acid](/img/structure/B14054773.png)
